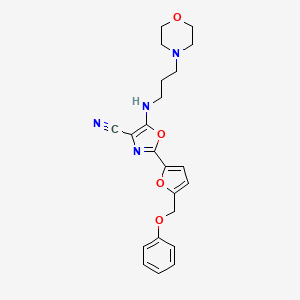
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as DPC or A-438079, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPC is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family that is involved in a variety of physiological and pathological processes.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
One of the primary applications of "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" and related compounds is in the synthesis of novel heterocyclic compounds. These substances serve as key intermediates in the production of diverse heterocyclic structures that have potential utility in various domains, including pharmaceuticals, agrochemicals, and materials science. Research has focused on developing methods for synthesizing such compounds efficiently and exploring their chemical properties and reactivities (Karthikeyan, Vijayakumar, & Sarveswari, 2014; Fiore & Maas, 2019).
Antimicrobial and Antifungal Activities
Compounds derived from "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" have been evaluated for their antimicrobial and antifungal activities. These studies aim to discover new therapeutic agents capable of combating microbial infections resistant to current treatments. The synthesis of novel derivatives and their biological evaluation against a variety of pathogenic bacteria and fungi are key areas of research, indicating the potential of these compounds in developing new antimicrobials (Limban, Marutescu, & Chifiriuc, 2011; Patel & Patel, 2010).
Agricultural Applications
Research into "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" and similar compounds extends into the agricultural sector, particularly in the development of herbicides. These compounds have been explored for their herbicidal activities, aiming to provide more effective solutions for weed control that are safe for crops and the environment. Evaluating their efficacy against various weeds and understanding their mechanisms of action are crucial steps in this research (Norton & Storey, 1970).
Anticancer Research
The potential anticancer properties of derivatives of "N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide" are another significant area of study. These investigations focus on synthesizing novel compounds and evaluating their cytotoxic activities against various cancer cell lines. The goal is to identify new therapeutic agents that can inhibit the growth of cancer cells, contributing to the development of effective cancer treatments (Liu et al., 2020).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c1-2-18-12(19)6-5-11(17-18)13(20)16-10-4-3-8(14)7-9(10)15/h3-7H,2H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVRDARJBWXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2571545.png)




![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2571554.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2571556.png)




![N'-[(4-nitrobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2571561.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2571564.png)
